molecular formula C19H14Br2N2O3S B162973 N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide CAS No. 300670-16-0

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide

Cat. No. B162973
M. Wt: 510.2 g/mol
InChI Key: SJJKUNDBFWUAQB-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its chemical formula, molecular weight, and structural formula. It might also include information about its physical appearance.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, as well as the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide and similar compounds have been studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. Various benzamide sulfonamides, including this compound, have shown potential as effective inhibitors of human carbonic anhydrases, which are enzymes involved in many physiological processes. The inhibition of these enzymes can have therapeutic applications in conditions like glaucoma, edema, and certain neurological disorders (Supuran et al., 2013), (Abdoli et al., 2018), (Ulus et al., 2013).

Structural and Spectroscopic Characterization

Studies have focused on the structural and spectroscopic characterization of N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide and related compounds. The research includes analysis through methods like X-ray diffraction, NMR, and mass spectrometry, which provide insights into the molecular structure and properties of these compounds (Saeed et al., 2010), (Fun et al., 2012).

Antidiabetic Potential

Some studies have evaluated benzamide derivatives for their antidiabetic potential. These derivatives, including those related to N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, have shown inhibitory activity against α-glucosidase and α-amylase enzymes, indicating potential applications in managing diabetes (Thakal et al., 2020).

Enzyme Inhibition and Neuroprotection

Research has shown that certain benzamide sulfonamides, closely related to N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, have inhibitory effects on enzymes like acetylcholinesterase. This inhibition is relevant in the context of neurodegenerative diseases like Alzheimer's, where enzyme inhibition can have therapeutic benefits (Yamali et al., 2021).

SIRT2 Inhibition for Neurodegenerative Diseases

Some benzamide derivatives, including those structurally similar to N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide, have been identified as inhibitors of sirtuin 2 (SIRT2). Inhibition of SIRT2 is considered protective against neurodegeneration in diseases like Parkinson's and Huntington's. The development of these inhibitors can provide a basis for designing drugs for these neurodegenerative conditions (Choi et al., 2012).

Safety And Hazards

This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future areas of study or applications of the compound based on its properties and activities.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide”, detailed information might only be available in scientific literature or patent documents. If you have access to a university library or similar resource, they might be able to help you find more information. Alternatively, you could consider reaching out to researchers who specialize in this area.


properties

IUPAC Name

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Br2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-2-1-3-18(12-13)27(25,26)23-17-10-6-15(21)7-11-17/h1-12,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJKUNDBFWUAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Br2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184135
Record name Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide

CAS RN

300670-16-0
Record name Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300670160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(4-bromophenyl)-3-(((4-bromophenyl)amino)sulfonyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Bromophenyl)-3-{[(4-bromophenyl)amino]sufonyl}benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kageyama, T Ota, M Sasaoka, O Katsuta… - PLoS …, 2019 - journals.plos.org
Chemical proteasome inhibition has been a valuable animal model of neurodegeneration to uncover roles for the ubiquitin-proteasome system in the central nervous system. However, …
Number of citations: 11 journals.plos.org

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